BLXA4-me - 362516-29-8

BLXA4-me

Catalog Number: EVT-262861
CAS Number: 362516-29-8
Molecular Formula: C23H34O5
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BLXA-4 is a drug potentially for the treatment of gingival diseases.
Source and Classification

BLXA4-me is synthesized from arachidonic acid through enzymatic pathways involving lipoxygenases. It belongs to a class of compounds designed to mimic the anti-inflammatory properties of natural lipoxins while offering improved metabolic stability. This compound is currently under investigation for its potential therapeutic effects, particularly in inflammatory conditions such as gingivitis and other chronic inflammatory diseases .

Synthesis Analysis

The synthesis of BLXA4-me involves several key steps aimed at modifying the natural lipoxin structure to enhance its pharmacological properties.

  1. Starting Material: The synthesis begins with arachidonic acid, which undergoes enzymatic transformation.
  2. Enzymatic Conversion: The primary pathway involves the action of lipoxygenases, specifically 15-lipoxygenase, which catalyzes the conversion of arachidonic acid into lipoxin A4.
  3. Structural Modification: The tetraene unit of lipoxin A4 is replaced with a benzo-fused ring system to create BLXA4-me. This modification not only stabilizes the compound but also enhances its biological activity .
  4. Purification and Characterization: After synthesis, the compound is purified using chromatographic techniques and characterized through methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

BLXA4-me possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Chemical Formula: The full chemical name of BLXA4-me is (5S, 6R, E)-methyl 5,6-dihydroxy-8-(2-((R,E)-3-hydroxyoct-1-enyl)phenyl)oct-7-enoate.
  • Structural Features:
    • It contains multiple hydroxyl groups that are essential for receptor binding and activity.
    • The benzo-fused ring system enhances conformational stability compared to natural lipoxins.
    • The presence of conjugated double bonds contributes to its reactivity and interaction with biological targets .

Structural Data

  • Molecular Weight: Approximately 449.3 g/mol.
  • Melting Point: Specific melting point data may vary based on synthesis conditions but generally falls within a defined range suitable for pharmaceutical formulations.
Chemical Reactions Analysis

BLXA4-me participates in various chemical reactions that underscore its role as a pro-resolving mediator:

  1. Receptor Interaction: It interacts with specific G protein-coupled receptors (GPCRs), including GPR32, which mediates anti-inflammatory responses.
  2. Inhibition of Pro-inflammatory Mediators: BLXA4-me can inhibit the production of pro-inflammatory cytokines and leukotrienes by modulating signaling pathways associated with inflammation .
  3. Efferocytosis Promotion: The compound enhances efferocytosis, the process by which dead cells are cleared by macrophages, thus facilitating tissue repair and resolution of inflammation .
Mechanism of Action

The mechanism of action of BLXA4-me involves several interconnected pathways:

  • GPCR Activation: Upon binding to GPCRs such as GPR32, BLXA4-me activates downstream signaling cascades that promote anti-inflammatory responses.
  • Transcription Factor Modulation: It influences transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby reducing the expression of pro-inflammatory genes .
  • Promotion of Specialized Pro-resolving Mediators: By promoting the biosynthesis of other SPMs like resolvins and protectins, BLXA4-me helps shift the balance from pro-inflammatory to pro-resolving mediators during inflammation resolution .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of BLXA4-me is crucial for its application in therapeutics:

  • Solubility: Typically soluble in organic solvents; specific solubility in aqueous solutions may vary based on formulation.
  • Stability: Enhanced stability compared to natural lipoxins due to structural modifications; resistant to enzymatic degradation.
  • pH Sensitivity: The compound may exhibit varying stability across different pH levels, which is important for formulation development .
Applications

BLXA4-me has promising applications in various fields:

  • Therapeutic Use in Inflammation: Currently being evaluated for its efficacy in treating gingivitis and other inflammatory conditions through clinical trials .
  • Research Tool: Serves as a valuable tool for studying the mechanisms underlying inflammation and resolution processes in both basic research and clinical settings.
  • Potential for Chronic Disease Management: Due to its role in modulating inflammatory responses, it may have applications in managing chronic diseases characterized by unresolved inflammation .

Properties

CAS Number

362516-29-8

Product Name

BLXA4-me

IUPAC Name

methyl (E,5S,6R)-5,6-dihydroxy-8-[2-[(E,3R)-3-hydroxyoct-1-enyl]phenyl]oct-7-enoate

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C23H34O5/c1-3-4-5-11-20(24)16-14-18-9-6-7-10-19(18)15-17-22(26)21(25)12-8-13-23(27)28-2/h6-7,9-10,14-17,20-22,24-26H,3-5,8,11-13H2,1-2H3/b16-14+,17-15+/t20-,21+,22-/m1/s1

InChI Key

CHUQDPKHYXGMEB-IQOAYPBESA-N

SMILES

CCCCCC(C=CC1=CC=CC=C1C=CC(C(CCCC(=O)OC)O)O)O

Solubility

Soluble in DMSO

Synonyms

BLXA-4; BLXA-4-ME; BLXA-4 ME; BLXA4; BLXA4ME; BLXA 4; BLXA 4 ME

Canonical SMILES

CCCCCC(C=CC1=CC=CC=C1C=CC(C(CCCC(=O)OC)O)O)O

Isomeric SMILES

CCCCC[C@H](/C=C/C1=CC=CC=C1/C=C/[C@H]([C@H](CCCC(=O)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.